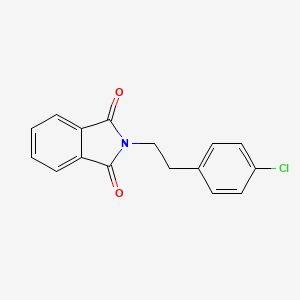

N-(4-Chlorophenethyl)-phthalimide

Description

Historical Context and Significance of Phthalimide (B116566) Core in Drug Discovery

The journey of the phthalimide core in drug discovery is a notable one. Initially recognized for its utility in organic synthesis, particularly in the Gabriel synthesis for preparing primary amines, its biological significance came to the forefront with the discovery of thalidomide's potent sedative and anti-emetic properties. wikipedia.org Although the tragic teratogenic effects of thalidomide (B1683933) led to its initial withdrawal, subsequent research unveiled its immunomodulatory and anti-angiogenic activities, leading to its re-emergence for treating specific conditions like multiple myeloma and erythema nodosum leprosum. ucl.ac.uk This complex history has spurred extensive research into phthalimide derivatives, aiming to harness their therapeutic potential while mitigating adverse effects. researchgate.net The phthalimide structure itself, distinct from the glutaramide moiety in thalidomide, is not associated with teratogenicity, making it a safer foundation for developing new bioactive molecules. researchgate.net

Overview of Phthalimide Derivatives as Privileged Pharmacophores

Phthalimide and its N-substituted derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ucl.ac.uknih.govresearchgate.net The hydrophobic nature of the phthalimide ring system facilitates its passage across biological membranes, a crucial attribute for drug efficacy. nih.gov The core structure also possesses a hydrogen bonding subunit and an electron donor group, contributing to its versatile binding capabilities. ucl.ac.uk Researchers have successfully synthesized and evaluated numerous phthalimide derivatives demonstrating anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and hypolipidemic activities, among others. nih.govnih.govnih.govbiomedgrid.com This wide range of biological responses underscores the significant potential of the phthalimide scaffold in developing novel therapeutics for various diseases. nih.govresearchgate.net

Research Trajectory of N-(4-Chlorophenethyl)-phthalimide and Related Derivatives

The research into N-substituted phthalimides has explored the impact of various substituents on their biological activity. The investigation of derivatives bearing a phenethyl group at the nitrogen atom, such as this compound, falls within this broader exploration. Studies have shown that the nature of the substituent on the phthalimide nitrogen can significantly influence the compound's pharmacological profile. For instance, research into anticonvulsant phthalimides has revealed that derivatives with an N-phenoxyalkyl moiety or unsaturated substituents like alkenyl or alkinyl groups exhibit notable activity. nih.gov The introduction of a chlorophenyl group, as seen in related compounds like N-(4-chlorophenyl)phthalimide, has been investigated for its potential to confer anticancer, antimicrobial, and antifungal properties. ontosight.ai The specific research trajectory for this compound itself is part of a larger effort to understand how modifications to the N-substituent, including the introduction of a halogenated phenethyl group, can modulate the therapeutic effects of the phthalimide core.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUSDQHJRQUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 4 Chlorophenethyl Phthalimide and Analogues

Classical and Modern Synthetic Approaches to N-Alkyl/Aryl Phthalimides

The construction of the phthalimide (B116566) framework can be achieved through several established and contemporary methods. The most common approaches involve the reaction of phthalic anhydride (B1165640) or its derivatives with primary amines.

Gabriel Synthesis and its Variants for N-(4-Chlorophenethyl)-phthalimide Precursors

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, which proceeds via an N-alkylated phthalimide intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, this method would typically involve the N-alkylation of a phthalimide salt with a 4-chlorophenethyl halide.

The classical Gabriel synthesis begins with the deprotonation of phthalimide with a base, such as potassium hydroxide, to form a nucleophilic potassium phthalimide salt. wikipedia.orgunacademy.comchemistrysteps.com This salt then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, 4-chlorophenethyl chloride or bromide, to yield this compound. masterorganicchemistry.comchemistrysteps.com The final step to obtain the primary amine involves the cleavage of the phthalimide group, which can be achieved through acidic hydrolysis or, more commonly, hydrazinolysis using hydrazine (B178648) (the Ing–Manske procedure). wikipedia.orglibretexts.org Hydrazinolysis is often preferred as it proceeds under milder conditions and results in the formation of a stable phthalhydrazide (B32825) precipitate, which can be easily separated from the desired amine. wikipedia.org

It is important to note that the Gabriel synthesis is generally most effective for primary alkyl halides and can be inefficient for secondary alkyl halides. wikipedia.orgunacademy.com

Table 1: Key Steps in the Gabriel Synthesis for a Generic N-Alkyl Phthalimide

| Step | Reactants | Product | Description |

| 1. Deprotonation | Phthalimide, Base (e.g., KOH) | Potassium Phthalimide | Formation of a nucleophilic imide salt. chemistrysteps.com |

| 2. N-Alkylation | Potassium Phthalimide, Alkyl Halide (R-X) | N-Alkylphthalimide | SN2 reaction to form the N-substituted phthalimide. masterorganicchemistry.com |

| 3. Liberation of Amine | N-Alkylphthalimide, Hydrazine or Acid | Primary Amine (R-NH2) | Cleavage of the phthalimide group to release the amine. wikipedia.orglibretexts.org |

Condensation Reactions with Phthalic Anhydride and Amines

A more direct and widely used method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. rsc.orgorganic-chemistry.orgbyjus.comjetir.org This approach is particularly suitable when the primary amine is readily available. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of phthalic anhydride with 4-chlorophenethylamine (B57563).

The reaction is typically carried out by heating the two reactants, often in a solvent like acetic acid, which facilitates the dehydration process. researchgate.netjetir.org The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. researchgate.netjetir.org Subsequent intramolecular cyclization with the elimination of a water molecule yields the final N-substituted phthalimide. researchgate.net This dehydrative condensation can be performed at high temperatures or in the presence of a catalyst. organic-chemistry.orgjetir.orgnih.gov

Various catalysts and conditions have been developed to improve the efficiency and mildness of this reaction. For instance, microwave irradiation has been employed to accelerate the reaction, reducing reaction times significantly. researchgate.net The use of reusable clay catalysts like Montmorillonite-KSF has also been reported to promote the reaction under environmentally friendly conditions. jetir.org

Alternative Synthetic Routes for Phthalimide Formation

Beyond the classical Gabriel and condensation methods, several alternative strategies for the synthesis of phthalimides have been developed. These routes often offer advantages in terms of substrate scope, reaction conditions, or functional group tolerance.

One such method involves the reaction of o-phthalic acid with amino acids or other amines. researchgate.net While less common than using phthalic anhydride, this approach provides an alternative starting material. researchgate.net Other innovative methods include transition-metal-free multicomponent reactions and organocatalytic approaches. nih.gov For example, N-aryl phthalimides have been synthesized via an N-heterocyclic carbene (NHC)-catalyzed atroposelective reaction under mild conditions. nih.gov

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold can be chemically modified at two primary locations: the phthalimide ring system and the N-substituted phenethyl moiety. These modifications allow for the exploration of structure-activity relationships and the development of analogues with tailored properties.

Substitution on the Phthalimide Ring System

The aromatic ring of the phthalimide core is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. However, direct substitution on the pre-formed N-substituted phthalimide can sometimes be challenging. A more common strategy involves starting with a substituted phthalic anhydride. For instance, using a substituted phthalic anhydride in the condensation reaction with 4-chlorophenethylamine would directly yield an this compound with a modified phthalimide ring. nih.gov

Modifications of the N-Substituted Phenethyl Moiety

The phenethyl group of this compound offers several sites for modification. The chlorine atom on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although the latter is more common for aryl halides.

Conjugation with Other Pharmacophoric Groups

The conjugation of the phthalimide scaffold to other pharmacophoric groups is a key strategy to create hybrid molecules. Phthalimides can serve as starting materials or intermediates for synthesizing a wide range of pharmacophores and alkaloids. ipindexing.com This approach involves chemically linking the phthalimide moiety to another bioactive group, potentially leading to compounds with enhanced or novel properties.

One common method involves using a phthalimide derivative that contains a reactive group suitable for linkage. For instance, N-phthaloyl amino acids can be synthesized and then conjugated to other molecules. In one study, N-phthalimides of various amino acids, such as glycine (B1666218) and L-alanine, were synthesized and subsequently refluxed with o-phenylene diamine to form new benzimidazole-containing phthalimide derivatives. tpcj.org This demonstrates the use of the amino acid linker to conjugate the phthalimide core with a benzimidazole (B57391) group.

Another approach involves designing hybrid molecules by combining the phthalimide structure with other known pharmacophores. For example, new N-phenyl-phthalimide sulfonamides and amides have been synthesized as hybrids of thalidomide (B1683933) and aryl sulfonamide phosphodiesterase inhibitors. nih.gov This molecular hybridization aims to integrate the chemical features of both parent structures into a single molecule. The synthesis of these conjugates often involves standard amide or sulfonamide bond formation reactions, starting from a suitably functionalized phthalimide precursor.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, speed, and environmental friendliness of phthalimide synthesis.

Microwave-Assisted Synthesis of N-Phthalimide Derivatives

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for producing N-phthalimide derivatives. eijppr.com This technique utilizes the ability of certain liquids and solids to convert electromagnetic energy into heat, leading to significant acceleration of reaction rates. eijppr.com The primary advantages include a dramatic reduction in reaction time—from hours to mere minutes—and often, an improvement in product yields. eijppr.comtandfonline.com

For example, the reaction of phthalic anhydride with various amino acids under solvent-free "dry" conditions using microwave irradiation results in excellent yields of phthalimide derivatives without racemization. epa.gov Similarly, the synthesis of N-hydroxyphthalimide derivatives from phthalic anhydrides and hydroxylamine (B1172632) hydrochloride in the presence of pyridine (B92270) shows considerably increased yields and remarkably shorter reaction times under microwave irradiation compared to conventional heating. tandfonline.com

Studies have shown that microwave irradiation can improve the yield of phthalimides by 5-12% while reducing reaction times significantly. eijppr.com This method is not only faster but is also considered an eco-friendly, non-conventional method for reaction activation. eijppr.com The technique has been successfully applied to the synthesis of a variety of N-substituted phthalimides by reacting phthalic anhydride with amines, urea (B33335), glycine, and other substrates. ipindexing.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Hydroxyphthalimides A comparative look at reaction times and yields for synthesizing N-hydroxyphthalimide derivatives.

| Entry | Reactant | Method | Reaction Time | Yield (%) | Reference |

| 1 | 3-Nitrophthalic anhydride | Conventional Heating | 2 h | 10% | tandfonline.com |

| 2 | 3-Nitrophthalic anhydride | Microwave Irradiation | 5 min | 50% | tandfonline.com |

| 3 | 4-Nitrophthalic anhydride | Conventional Heating | 2 h | 38% | tandfonline.com |

| 4 | 4-Nitrophthalic anhydride | Microwave Irradiation | 5 min | 78% | tandfonline.com |

| 5 | 4,5-Dichlorophthalic anhydride | Microwave Irradiation | 10 min | 91% | tandfonline.com |

Green Chemistry Approaches in Phthalimide Synthesis

In line with the principles of green chemistry, which aim to maximize reactant efficiency and minimize waste, several environmentally benign methods for phthalimide synthesis have been developed. rsc.org A key goal is to replace hazardous organic solvents and harsh reaction conditions with cleaner alternatives.

One notable green method involves the condensation of o-phthalic acid and various amines in high-temperature, high-pressure H₂O/EtOH mixtures. rsc.org This approach affords pure crystalline phthalimide compounds in most cases, with moderate to excellent yields depending on the amine used. The H₂O/EtOH mixture acts as a dehydrating agent at elevated temperatures and pressures, facilitating the reaction cleanly. For example, using a 1:1 v/v H₂O/EtOH mixture, aromatic amines generally provide higher yields than aliphatic ones, with some exceptions reaching yields as high as 95%. rsc.org

Another promising green approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. A recently developed procedure for phthalimide synthesis in scCO₂ has been shown to align with green chemistry principles, offering target compounds in yields of 65-85%. researchgate.net Additionally, the use of reusable clay catalysts, such as montmorillonite-KSF, in microwave-assisted synthesis further enhances the green credentials of the process by allowing for catalyst recycling. eijppr.com These methods represent significant progress toward sustainable and environmentally friendly chemical production. researchgate.net

Yield Optimization and Purity Assessment in this compound Synthesis

The efficient synthesis of this compound relies on optimizing reaction conditions to maximize yield and implementing rigorous methods for purity assessment. The most common synthetic route is the dehydrative condensation of phthalic anhydride with 4-chlorophenethylamine. organic-chemistry.org

Yield optimization involves the careful selection of solvents, temperature, and catalysts. While the reaction can be performed at high temperatures without a solvent, the use of solvents like glacial acetic acid or N,N-dimethylformamide (DMF) is common. tpcj.orgorganic-chemistry.org The use of a base, such as cesium carbonate in DMF, can facilitate the N-alkylation of the phthalimide anion, which is an alternative pathway. organic-chemistry.org Microwave irradiation has also been shown to improve yields. eijppr.com For instance, in related phthalimide syntheses, yields can range from 70% to over 90% depending on the specific substrates and conditions used. ipindexing.commdpi.com

Purity assessment is crucial to ensure the identity and quality of the synthesized compound. The following techniques are standard:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and as a preliminary check of product purity. eijppr.comresearchgate.net

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. This is a fundamental indicator of purity. eijppr.comresearchgate.net

Spectroscopic Analysis:

FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the characteristic imide carbonyl (C=O) stretches (typically around 1775 and 1710 cm⁻¹) and C-Cl bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the ratio of protons, which is essential for verifying the structure of this compound. nih.govmdpi.com

Elemental Analysis: Determines the percentage composition of elements (C, H, N), which is compared against the calculated theoretical values for the molecular formula to confirm purity. nih.govmdpi.com

By systematically adjusting reaction parameters and employing these analytical techniques, high yields of pure this compound can be reliably achieved.

Mechanistic Studies and Molecular Interactions of N 4 Chlorophenethyl Phthalimide Derivatives

Investigation of Specific Molecular Targets

Research into the broader class of phthalimide (B116566) derivatives has identified several potential molecular targets, suggesting that N-(4-Chlorophenethyl)-phthalimide may exhibit similar interaction profiles.

One significant area of investigation has been the interaction of phthalimide derivatives with cholinesterase enzymes, which are crucial for neurotransmission. A study on a series of 4-phthalimidobenzenesulfonamide derivatives revealed their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov Molecular docking studies of the most active compound from this series indicated that it could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net This dual binding capability is a noteworthy characteristic for potential cholinesterase inhibitors.

Another potential molecular target for phthalimide derivatives is the cytochrome bc1 complex, a key enzyme in the mitochondrial respiratory chain. Research on N-phenyl phthalimide derivatives demonstrated their ability to inhibit the Plasmodium falciparum cytochrome bc1 complex, which is essential for the parasite's survival. acs.org Molecular docking studies suggested that these compounds bind to the Qo site of the cytochrome bc1 complex. acs.org

Furthermore, in the context of viral pathogens, the main protease (Mpro) of SARS-CoV-2 has been identified as a potential target for phthalimide derivatives. In silico studies involving novel phthalimides bearing a 1,2,3-triazole unit showed that these compounds could dock into the active site of the Mpro protein. nih.gov

The table below summarizes the potential molecular targets for phthalimide derivatives based on available research.

| Potential Molecular Target | Class of Phthalimide Derivative | Key Findings | Reference |

| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamides | Interaction with both catalytic and peripheral anionic sites. | researchgate.net |

| Butyrylcholinesterase (BuChE) | 4-Phthalimidobenzenesulfonamides | Moderate to weak inhibitory activity. | nih.gov |

| Cytochrome bc1 complex | N-Phenyl phthalimides | Inhibition of the P. falciparum enzyme complex. | acs.org |

| SARS-CoV-2 Main Protease (Mpro) | Phthalimides with a 1,2,3-triazole unit | In silico evidence of binding to the active site. | nih.gov |

Cellular Pathway Modulation

The biological activities of phthalimide derivatives are often a consequence of their ability to modulate specific cellular signaling pathways. While direct evidence for this compound is limited, studies on related compounds offer valuable insights.

One key pathway that can be influenced by phthalimide analogs is the Toll-like receptor (TLR)4 signaling pathway, which plays a critical role in the inflammatory response. A study on a series of phthalimide analogs demonstrated their ability to suppress the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The anti-inflammatory activity of the most potent compound in this series was linked to the suppression of the TLR4 signaling pathway. This was achieved by down-regulating the activation of key downstream signaling molecules, including interferon regulatory factor 3 (IRF-3). nih.gov The suppression of this pathway also led to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β. nih.gov

Given that the 2-phenylethylamine scaffold is a known neuromodulator that can influence neurotransmitter levels like dopamine (B1211576) and norepinephrine (B1679862), it is plausible that this compound could modulate neuronal signaling pathways. mdpi.com The incorporation of a chlorine atom can also enhance the biological activity of molecules. mdpi.com

The potential modulation of cellular pathways by phthalimide derivatives is summarized below.

| Cellular Pathway | Phthalimide Derivative Class | Observed Effect | Reference |

| Toll-like receptor (TLR)4 Signaling | General Phthalimide Analogs | Suppression of NO production and pro-inflammatory cytokines. | nih.gov |

| Neuronal Signaling | Hypothetical for N-phenethyl-phthalimides | Potential modulation of dopamine and norepinephrine levels. | mdpi.com |

Receptor Binding and Ligand-Protein Interactions

The interaction of phthalimide derivatives with specific receptors is a key determinant of their pharmacological profile. While direct receptor binding data for this compound is not available, studies on related structures provide important clues.

A series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, which includes a compound with a 4-chlorophenyl group, was investigated for its binding affinity to dopamine receptors. nih.gov The compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated very high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, and showed high selectivity over the D2 receptor. nih.govnih.gov This suggests that the 4-chlorophenyl moiety can contribute significantly to high-affinity binding at this receptor.

In another study, a series of phthalimide acid derivatives were synthesized and evaluated as leukotriene D(4) receptor antagonists. ucl.ac.uk The tetrazolephthalimide derivative, LASSBio 552, was shown to inhibit the contractile activity induced by leukotriene D(4) in guinea-pig tracheal strips, indicating its potential as a leukotriene receptor antagonist. ucl.ac.uk

Molecular docking studies have also provided insights into the ligand-protein interactions of phthalimide derivatives. For instance, in the study of 4-phthalimidobenzenesulfonamide derivatives as cholinesterase inhibitors, docking simulations revealed that the most active compound could interact with both the catalytic and peripheral anionic sites of acetylcholinesterase. researchgate.net Similarly, in silico studies of phthalimide derivatives targeting the SARS-CoV-2 Mpro protein showed interactions with key residues in the active site, such as a π-sigma interaction with Leu167 and a carbon-hydrogen bond with Gln189. nih.gov

The table below presents examples of receptor binding and ligand-protein interactions for related compounds.

| Receptor/Protein | Compound/Derivative Class | Binding Affinity/Interaction | Reference |

| Dopamine D4 Receptor | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | IC50 = 0.057 nM | nih.gov |

| Leukotriene D(4) Receptor | Tetrazolephthalimide LASSBio 552 | Antagonistic activity | ucl.ac.uk |

| Acetylcholinesterase | 4-Phthalimidobenzenesulfonamide derivative | Interaction with CAS and PAS | researchgate.net |

| SARS-CoV-2 Mpro | Phthalimide with a 1,2,3-triazole unit | Binding to active site residues | nih.gov |

Enzymatic Inhibition Kinetics

The evaluation of enzymatic inhibition kinetics is crucial for understanding the potency and mechanism of action of bioactive compounds. Several studies have reported the inhibitory activities of various phthalimide derivatives against different enzymes.

A series of 4-phthalimidobenzenesulfonamide derivatives were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov The most potent inhibitor of AChE in this series exhibited an IC50 value of 1.35 µM, while the best inhibitor for BuChE had an IC50 of 13.41 µM. researchgate.net These results indicate a degree of selectivity for AChE over BuChE for some of these derivatives. nih.gov

In a different study, a new family of non-sugar-type α-glycosidase inhibitors bearing a 5-(p-toluenesulfonylamino)phthalimide moiety was synthesized and investigated. nih.gov These compounds displayed strong inhibitory activities against yeast α-glycosidase, and analogs with N2-aromatic substituents showed varying degrees of inhibition against rat intestinal maltase and lactase. nih.gov

The inhibitory activities of various phthalimide derivatives are summarized in the table below.

| Enzyme | Inhibitor (Phthalimide Derivative) | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamide derivative | 1.35 µM | researchgate.net |

| Butyrylcholinesterase (BuChE) | 4-Phthalimidobenzenesulfonamide derivative | 13.41 µM | researchgate.net |

| Yeast α-Glucosidase | 5-(p-Toluenesulfonylamino)phthalimide analogs | Strong inhibition | nih.gov |

| Rat Intestinal Maltase | N2-aromatic substituted 5-(p-toluenesulfonylamino)phthalimide analogs | Varying inhibition | nih.gov |

| Rat Intestinal Lactase | N2-aromatic substituted 5-(p-toluenesulfonylamino)phthalimide analogs | Varying inhibition | nih.gov |

Structure Activity Relationship Sar Studies for N 4 Chlorophenethyl Phthalimide and Analogues

Impact of N-Substitution (e.g., Alkyl Chain Length, Phenethyl Moiety, Chlorine Position)

The substituent attached to the nitrogen atom of the phthalimide (B116566) ring plays a pivotal role in modulating the biological activity of these compounds.

Alkyl Chain Length: Studies on various N-substituted phthalimides have demonstrated that the length of the alkyl chain can significantly impact their activity. For instance, in a series of N-substituted phthalimide derivatives tested for hypolipidemic activity, compounds with substituents having a chain length of four carbon or oxygen atoms exhibited the most promising results. nih.gov This suggests an optimal chain length for favorable interaction with the biological target. The phthalimido group's electron-withdrawing nature can also offer protection to nearby C-H bonds, influencing the reactivity and site selectivity in chemical reactions. acs.org

Phenethyl Moiety: The phenethyl group (a two-carbon chain attached to a phenyl ring) is a common feature in many biologically active molecules. In the context of N-(4-Chlorophenethyl)-phthalimide, this moiety is critical for its activity. The 2-phenylethylamine structure is a known neuromodulator and precursor to various neurotransmitters. mdpi.com The presence of the phenethyl group allows for a range of interactions with biological targets.

Table 1: Impact of N-Substitution on Biological Activity

Structural Modification Observation Reference Optimal Alkyl Chain Length Substituents with a chain length of four atoms (carbon or oxygen) showed the best hypolipidemic activity. nih.gov Phenethyl Moiety The 2-phenylethylamine core is a known neuromodulator and precursor to various neurotransmitters, suggesting a basis for its biological activity. mdpi.com Chlorine Position Strategic placement of chlorine on the phenyl ring can enhance biological activity. mdpi.com

Influence of Substituents on the Phthalimide Ring

Modifications to the phthalimide ring itself also have a profound effect on the activity of the resulting analogues. The electronic properties of substituents on the phthalimide ring can alter the molecule's reactivity and its interactions with biological targets.

Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating or electron-withdrawing groups onto the phthalimide ring can modulate the electronic density of the entire molecule. For example, the presence of electron-donating groups can enhance the reactivity of the phthalimide in certain chemical syntheses. rsc.org Conversely, the phthalimido group is inherently electron-withdrawing, which can protect adjacent C-H bonds from certain chemical reactions. acs.org In the context of biological activity, electron-donating groups, such as amino groups, at the 4-position of the phthalimide ring have been shown to enhance fluorescence quantum yields, indicating an alteration of the molecule's electronic state. rsc.org This principle is also observed in other aromatic systems where electron-donating groups on a phenyl ring can enhance reaction rates. wmich.edu

Steric Effects: The size and position of substituents on the phthalimide ring can introduce steric hindrance, which may either block or promote interactions with a biological target. For instance, bulky substituents near the reactive center of a molecule can impede its activity. rsc.org

In a study on acetylcholinesterase inhibitors, the introduction of a benzoylamino group at the 4-position of the phthalimide ring in a related series of compounds led to a highly potent inhibitor. nih.gov This highlights the significant impact that substitution on the phthalimide ring can have on biological activity.

Table 2: Influence of Phthalimide Ring Substituents

Substituent Type Effect on Phthalimide Moiety Example/Observation Reference Electron-Donating Groups Can enhance reactivity in certain syntheses and alter photophysical properties. Amino groups at the 4-position enhance fluorescence. rsc.org Electron-Withdrawing Groups The phthalimido group itself is electron-withdrawing, which can influence reactivity at adjacent positions. Protects nearby C-H bonds from functionalization. acs.org Substituent Position The position of the substituent (e.g., 3- vs. 4-position) can significantly alter properties like fluorescence. 4-substituted aminophthalimides show higher fluorescence yields than 3-substituted ones. rsc.org Specific Functional Groups Introduction of specific groups can lead to highly potent compounds. A 4-(benzoylamino)phthalimido group resulted in a potent acetylcholinesterase inhibitor. nih.gov

Role of Bridging Units and Conjugates

The nature of the linkage between the phthalimide core and other molecular fragments is another critical aspect of SAR.

Hybrid Molecules: Designing hybrid molecules that combine the phthalimide scaffold with other pharmacophores is a common strategy in drug discovery. For instance, N-phenyl-phthalimide sulfonamides have been designed as hybrids of thalidomide (B1683933) and an aryl sulfonamide phosphodiesterase inhibitor, resulting in potent anti-inflammatory agents. nih.gov Similarly, linking the phthalimide moiety to thiazolidinone or thiazole (B1198619) groups has been explored to create compounds with dual antiproliferative and immunomodulatory activities. nih.gov

Linker Chemistry: The linker connecting different parts of a molecule can influence its flexibility, conformation, and ability to bind to its target. In a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives, a 2-hydroxypropyl linker was used to connect the phthalimide moiety to a piperazine (B1678402) ring, resulting in compounds with potential analgesic properties. mdpi.com The development of shelf-stable bilateral disulfurating agents like N-(morpholine-4-dithio)phthalimide highlights the importance of the bridging unit in creating versatile chemical tools for synthesizing diverse molecules. nih.gov

The synthesis of phthalimide-containing 1,2,3-triazole hybrids through "click chemistry" demonstrates another approach to creating conjugates where the triazole ring serves as a stable and versatile linker. researchgate.net

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

Core Structural Elements: For this compound and its analogues, key pharmacophoric features include the hydrophobic aryl ring, the hydrogen bond-accepting carbonyl groups of the phthalimide moiety, and the N-substituent which provides a vector for exploring chemical space. mdpi.com The phthalimide moiety itself is considered a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets. acs.org

Pharmacophore Modeling: Computational pharmacophore modeling can be used to identify and refine these key features. dovepress.com Such models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). nih.gov For example, in a study of phthalimide derivatives with antimicrobial activity, molecular docking studies were used to understand the binding mode of the most active compounds with their target enzymes, highlighting the importance of hydrogen bonding and hydrophobic interactions. researchgate.net

The development of phthalimide analogues as anticancer agents also relies on understanding the SAR to enhance DNA binding affinity and target selectivity. rjraap.com

Bioisosteric Replacements in Phthalimide Derivatives

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drughunter.com

Classical and Non-Classical Bioisosteres: Bioisosteric replacement is a widely used strategy in medicinal chemistry. researchgate.net For the phthalimide scaffold, this could involve replacing the phthalimide ring itself or modifying its substituents. For example, replacing an ester with an amide can alter metabolic stability, as seen in the comparison of procaine (B135) and procainamide. princeton.edu

Ring Equivalents: Aromatic rings like the one in the phthalimide moiety can sometimes be replaced by other cyclic structures. For instance, a succinimide-fused bicyclo[2.1.1]hexane has been proposed as a 3D, sp3-rich bioisostere of phthalimide, potentially offering improved physicochemical properties. acs.org

Functional Group Mimics: Specific functional groups can also be replaced. For example, a trifluoroethylamine group can act as a bioisostere for an amide, potentially enhancing metabolic stability. drughunter.com In some contexts, an indazole can be a bioisosteric replacement for a dimethoxyphenyl group. cambridgemedchemconsulting.com

The strategic application of bioisosterism allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic effect while minimizing undesirable side effects.

Table 3: Compound Names Mentioned in the Article

Compound Name This compound 1-N-phthalimidobutan-3-one N-phenyl-phthalimide sulfonamides 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride N-(morpholine-4-dithio)phthalimide procaine procainamide thalidomide

Computational and in Silico Approaches in Phthalimide Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.

For the phthalimide (B116566) class of compounds, molecular docking has been widely used to explore their binding modes with various enzymes and receptors, providing insights into their mechanisms of action. For instance, studies have successfully docked phthalimide derivatives into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explain their anti-inflammatory effects. biomedgrid.comnih.gov In other research, docking simulations have been employed to investigate the binding of phthalimide analogs to microbial enzymes like M. tuberculosis enoyl reductase (InhA) and DNA gyrase, revealing key interactions that contribute to their antimicrobial activity. nih.gov This approach allows researchers to rationalize the biological activity of synthesized compounds and guide the design of new derivatives with improved potency. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (the phthalimide derivative) and the protein target, followed by a search algorithm that explores various binding poses, which are then scored based on their predicted binding affinity. nih.gov

Reverse docking, a related technique, screens a single compound against a large library of proteins to identify potential molecular targets, which is useful for discovering new indications for existing molecules or predicting potential toxicity. nih.gov While no specific docking studies for N-(4-Chlorophenethyl)-phthalimide are cited, the methodology is well-established for its parent class.

| Phthalimide Derivative / Analog | Protein Target | Key Findings from Docking Studies |

| N-phenyl-phthalimide sulfonamides | Cyclooxygenase-2 (COX-2) | Demonstrated high structural reactivity and a specific binding mode with COX-2, similar to the inhibitor Celecoxib (B62257). biomedgrid.comnih.gov |

| Various Phthalimide Analogs | M. tuberculosis enoyl reductase (ENR) and DNA gyrase | Docking revealed key hydrogen bonding and hydrophobic interactions within the enzyme active sites, correlating with antitubercular activity. nih.gov |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Cyclooxygenase-2 (COX-2) | The compound exhibited a higher binding energy score (−17.89 kcal/mol) compared to the standard ligand celecoxib (−17.27 kcal/mol). mdpi.com |

| N-substituted phthalimides (NSPs) | Gibberellin receptor GID1A | The carbonyl group of the phthalimide fragment formed crucial hydrogen bonds with Ser191 and Tyr322 residues in the receptor's binding domain. nih.gov |

| Triazole-bearing Phthalimides | SARS-CoV-2 Main Protease (Mpro) & Papain-Like Protease (PLpro) | Target compounds showed favorable binding energies, with some interacting with key catalytic residues like His41 and Met165 in Mpro. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. eijppr.comresearchgate.net By identifying key physicochemical properties, or "descriptors," that correlate with potency, QSAR models can be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. thaiscience.info

Several QSAR studies have been conducted on phthalimide derivatives to understand the structural requirements for various biological activities, including anti-inflammatory, analgesic, and anti-HIV properties. nih.goveijppr.comresearchgate.net These models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of compounds with known activities. thaiscience.info Statistical techniques, such as multiple linear regression, are then used to generate an equation that best describes the data. researchgate.net For example, a QSAR study on phthalimide analogues as HIV-1 integrase inhibitors revealed that inhibitory potency could be increased by enhancing lipophilicity and incorporating halogen substituents on the N-benzyl ring. researchgate.net Another study on phthalimide-containing TNF-α modulators used 3D-QSAR methods like CoMFA and CoMSIA to create contour maps, visually highlighting regions where structural modifications would likely enhance or diminish activity. nih.gov

| QSAR Study Subject | Biological Activity | Key Findings and Descriptors |

| Phthalimide Analogues | HIV-1 Integrase Inhibition | Increased inhibitory potency correlated with increased overall lipophilicity and the presence of halogen substituents on the benzylic aromatic ring. researchgate.net |

| Phthalimide Derivatives | Analgesic Activity | A negative correlation was found with the hydrophilic component of the total accessible surface area (FISA), indicating that lower FISA values could lead to higher analgesic activity. eijppr.com |

| Thalidomide (B1683933) Analogues | TNF-α Modulation | 3D-QSAR models (CoMFA and CoMSIA) with high statistical significance (r² > 0.98, q² > 0.86) were developed, providing contour maps for guiding structural modifications. nih.gov |

| Phthalimide Derivatives | HIV-1 Reverse Transcriptase Inhibition | The best QSAR model indicated that inhibitory activity correlated with electronic properties such as the partial atomic charge at carbon 2, the highest occupied molecular orbital (HOMO), and the dipole moment. thaiscience.info |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamic behavior of biological macromolecules. nih.gov This technique can validate the results of molecular docking by assessing whether the predicted binding pose is stable over a simulated period. nih.gov

For phthalimide derivatives, MD simulations have been used to confirm the stability of docked poses within target proteins. For example, in a study of novel phthalimide-triazole hybrids as potential SARS-CoV-2 inhibitors, MD simulations of the top-docked compounds complexed with viral proteases were run for up to 50 nanoseconds. nih.gov Analysis of the simulation trajectories, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed that the complexes remained stable, supporting the docking predictions. nih.gov Similarly, MD simulations were used to explore the interaction between N-substituted phthalimides and the gibberellin receptor GID1A, confirming the stability of key hydrogen bond interactions. nih.gov These simulations are crucial for understanding the dynamic nature of molecular recognition, which a static docking image cannot fully capture. nih.gov

| Compound/System Studied | Simulation Focus | Key Findings from MD Simulations |

| Phthalimide-triazole hybrid (8a) with Mpro | Stability of ligand-protein complex | The complex reached stability at 5 ns, with an average RMSD value of 0.8 Å persisting for the 50 ns simulation, indicating a stable binding. nih.gov |

| N-substituted phthalimides with GID1A receptor | Interaction stability and binding mode | Confirmed the stability of the binding mode predicted by docking, highlighting the persistence of crucial hydrogen bond networks. nih.gov |

| N-phenylpyrimidine derivatives with FLT3 Kinase | Stability and binding affinity | MD simulations provided critical information on the stability and binding affinity of docked compounds, assessing the impact of mutations on binding energy. nih.gov |

| Phenylalkylamine derivatives with T-type calcium channels | Ion permeation and channel dynamics | Utilized to simulate Ca²⁺ influx and identify key residues in different domains that interact with the ion, revealing channel dynamics. nih.gov |

In Silico Prediction of Biological Activities

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of compounds before they are synthesized. globalhealthsciencegroup.comglobalhealthsciencegroup.com These predictions help to identify candidates with a higher probability of success in later clinical stages by flagging potential issues such as poor oral bioavailability or toxicity risks.

Numerous studies on phthalimide derivatives have utilized in silico tools to evaluate their drug-likeness. globalhealthsciencegroup.comglobalhealthsciencegroup.comiucr.orgmdpi.com Web-based platforms like SwissADME are commonly used to calculate physicochemical properties and predict compliance with established guidelines like Lipinski's Rule of Five, which helps estimate oral bioavailability. globalhealthsciencegroup.comglobalhealthsciencegroup.com For instance, a study on thirty-three phthalimide derivatives reported that they met the Lipinski criteria for molecular weight, hydrogen bond donors/acceptors, and lipophilicity (Log P). globalhealthsciencegroup.com Toxicity prediction tools, such as Toxtree and ProTox-II, are used to estimate risks like mutagenicity and carcinogenicity based on chemical structure. globalhealthsciencegroup.comiucr.org These computational assessments are crucial for de-risking drug candidates and guiding the design of safer, more effective therapeutic agents.

| Phthalimide Derivative Class | Prediction Tool(s) | Predicted Properties and Findings |

| Thirty-three Phthalimide Derivatives | SwissADME, Toxtree | Compounds met the criteria of Lipinski's Rule of Five. Toxicity predictions indicated the compounds were not carcinogenic or mutagenic. globalhealthsciencegroup.comglobalhealthsciencegroup.com |

| N-[(4-flourophenyl)sulfanyl]phthalimide | SwissADME, ProTox-II | Predicted to have high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. Oral rat LD50 was predicted to be 1046.33 mg/kg. iucr.org |

| Thirteen Phthalimide Derivatives | ADMETlab, Osiris | In silico models were used to explain the risk of toxic effects on the environment and to assess properties like mutagenicity and tumorigenicity. mdpi.com |

| N-phenyl-phthalimide sulfonamides | Not Specified | Designed as hybrids of thalidomide, these compounds were evaluated for anti-inflammatory activity, with in silico design preceding synthesis. nih.gov |

Pre Clinical Therapeutic Potential and Future Directions for N 4 Chlorophenethyl Phthalimide Derivatives

Emerging Therapeutic Applications in Pre-clinical Disease Models

The inherent chemical properties of the phthalimide (B116566) group, such as its lipophilicity and structural rigidity, allow its derivatives to readily cross biological membranes and interact with various biological targets. japsonline.com This has led to the discovery of a wide range of pharmacological activities in pre-clinical studies. While research specifically on N-(4-Chlorophenethyl)-phthalimide is nascent, studies on closely related analogues have revealed significant therapeutic potential in several disease models.

Anticonvulsant Activity: A significant area of investigation for phthalimide derivatives is in the management of epilepsy. Various analogues have demonstrated potent anticonvulsant effects in established pre-clinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov For instance, N-phenylphthalimide derivatives have shown a phenytoin-like profile, suggesting interaction with voltage-gated sodium channels. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the N-phenyl ring are crucial for anticonvulsant efficacy. nih.gov

Anti-inflammatory Effects: The anti-inflammatory properties of phthalimide derivatives are well-documented, with many compounds designed as analogues of thalidomide (B1683933). nih.gov These derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.gov For example, a new series of N-arylmethylideneamino derivatives of phthalimide demonstrated significant analgesic and anti-inflammatory activity in acetic acid-induced pain and carrageenan-induced paw edema tests in rodents. nih.gov Docking studies have suggested that some of these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2). mdpi.com

Hypolipidemic Activity: The potential of phthalimide derivatives to modulate lipid levels has also been observed. nih.gov One study reported that an N-[4-chlorophenyl] phthalimide derivative led to a significant decrease in cholesterol and triglyceride levels in mice. japsonline.com This suggests that derivatives of this compound could be explored for their potential in managing dyslipidemia.

Other Potential Applications: The versatility of the phthalimide scaffold is further underscored by its exploration in other therapeutic areas. Researchers have designed and synthesized phthalimide derivatives with potential applications as antimicrobial, antioxidant, and antimalarial agents. mdpi.comresearchgate.net For example, certain phthalimide analogues have shown the ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interacting with tubulin. researchgate.net

Table 1: Pre-clinical Therapeutic Applications of Selected Phthalimide Derivatives

| Derivative Class | Therapeutic Application | Pre-clinical Model/Assay | Key Findings |

|---|---|---|---|

| N-phenylphthalimides | Anticonvulsant | Maximal Electroshock (MES) test | 4-amino-N-(2,6-dimethylphenyl)phthalimide was the most potent anti-MES agent in rats. nih.gov |

| N-arylmethylideneaminophthalimides | Anti-inflammatory | Carrageenan-induced paw edema | Several compounds showed anti-inflammatory activity comparable to indomethacin. nih.gov |

| N-[4-chlorophenyl] phthalimide | Hypolipidemic | Mouse model | Resulted in a 63-47% decrease in cholesterol and triglyceride levels. japsonline.com |

| Hydroxyethylamine based phthalimides | Antimalarial | In vitro P. falciparum culture | Analogues inhibited parasite growth at submicromolar concentrations. researchgate.net |

Development as Lead Compounds for Drug Discovery

The diverse biological activities of this compound derivatives make them attractive lead compounds for drug discovery programs. A lead compound is a chemical starting point for the development of a new drug. The phthalimide core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.gov

The development of these derivatives as lead compounds involves several key steps:

Identification of Active Hits: High-throughput screening of compound libraries can identify initial "hits" with desired biological activity.

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, medicinal chemists synthesize a series of related analogues to understand the relationship between chemical structure and biological activity. For example, in the case of anticonvulsant N-phenylphthalimides, SAR studies have shown that the nature and position of substituents on the phenyl ring significantly influence activity. nih.gov

Optimization of Pharmacokinetic Properties: Lead compounds must not only be potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilic nature of the phthalimide moiety can be advantageous for crossing biological membranes, but it may also need to be fine-tuned to achieve the desired pharmacokinetic profile. japsonline.com

The goal of lead optimization is to produce a drug candidate with the optimal balance of potency, selectivity, and drug-like properties to advance into formal pre-clinical and clinical development.

Challenges in Pre-clinical Development of Phthalimide Derivatives

Despite their therapeutic promise, the pre-clinical development of phthalimide derivatives, including this compound analogues, is not without its challenges. The journey from a promising lead compound to a clinically approved drug is long and fraught with potential setbacks.

A major hurdle in pre-clinical development is the selection of appropriate animal models that can accurately predict efficacy and safety in humans. researchgate.net The physiological differences between species can lead to discrepancies in how a drug is metabolized and its therapeutic effect, meaning that a compound that is effective in an animal model may not be so in humans. researchgate.net

Further challenges include:

Predicting Toxicity: While some studies on phthalimides have indicated low acute toxicity, a thorough toxicological evaluation is essential to identify any potential long-term adverse effects. japsonline.com

Understanding the Mechanism of Action: For many phthalimide derivatives, the precise molecular mechanism underlying their biological activity is not fully understood. A deeper understanding of their mechanism is crucial for rational drug design and for predicting potential side effects.

Data Interpretation: Pre-clinical studies generate vast amounts of complex data that require careful analysis and interpretation to make informed decisions about advancing a compound to the next stage of development.

Overcoming these challenges requires a multidisciplinary approach, integrating advanced in vitro models, sophisticated analytical techniques, and a deep understanding of the underlying biology of the disease being targeted.

Future Research Perspectives and Unexplored Mechanistic Pathways

The broad spectrum of biological activities exhibited by phthalimide derivatives suggests that they may interact with multiple cellular targets. Future research should focus on elucidating these molecular interactions to gain a more comprehensive understanding of their mechanisms of action.

Key areas for future investigation include:

Target Deconvolution: Identifying the specific proteins, enzymes, or receptors that bind to this compound derivatives is a critical step. This can be achieved using techniques such as affinity chromatography and proteomic profiling.

Pathway Analysis: Once the molecular targets are identified, researchers can investigate how the binding of these compounds affects downstream signaling pathways. This will provide insights into how they exert their therapeutic effects. For example, while some anticonvulsant phthalimides are known to interact with sodium channels, the specific subunits and binding modes require further exploration. nih.gov

Exploration of Novel Therapeutic Areas: Given the versatility of the phthalimide scaffold, there may be untapped therapeutic potential in other disease areas. Screening this compound derivatives against a wider range of biological targets could uncover novel applications.

A more profound understanding of the mechanistic pathways will not only help in optimizing the existing lead compounds but also pave the way for the discovery of new and more effective therapeutic agents.

Rational Design of Novel this compound Analogues

Rational drug design, which involves creating new molecules with a specific biological purpose, is a powerful approach for developing novel this compound analogues with improved therapeutic properties. This strategy relies on a detailed understanding of the structure of the biological target and the principles of molecular recognition.

Computational methods, such as molecular docking, play a crucial role in rational drug design. mdpi.com These techniques can predict how a molecule will bind to a target protein, allowing researchers to design compounds with enhanced affinity and selectivity. For instance, docking studies have been used to guide the design of phthalimide-based inhibitors of protoporphyrinogen (B1215707) oxidase, a target for herbicides. mdpi.com

Other rational design strategies that can be applied to the development of this compound analogues include:

Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency or pharmacokinetic profile. nih.gov

Scaffold Hopping: This technique involves replacing the core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features required for biological activity.

Hybrid Molecule Design: This approach involves combining structural features from two or more different pharmacologically active molecules to create a new hybrid compound with a unique biological profile. nih.gov

By leveraging these rational design principles, researchers can accelerate the discovery and development of the next generation of this compound-based therapeutics with enhanced efficacy and safety profiles.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with dimethyl sulfoxide-d₆ (DMSO-d₆) as a solvent for dissolution .

- HPLC : Used to assess purity and monitor reaction progress (e.g., retention time analysis under optimized mobile-phase conditions) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for phthalimide) .

How can researchers resolve contradictions in reported antioxidant activities of phthalimide derivatives?

Advanced

Discrepancies in DPPH radical scavenging assays (e.g., IC₅₀ values) may arise from methodological variations:

- Standardization : Use ascorbic acid as a positive control in parallel experiments to normalize activity .

- Statistical rigor : Apply ANOVA or t-tests to compare compound activity (e.g., p < 0.05 threshold for significance) .

- Dose-response curves : Ensure consistent concentration ranges (e.g., 0.1–2.0 mg/mL) to avoid saturation effects .

What strategies optimize reaction yields in phthalimide alkylation?

Q. Advanced

- Catalyst selection : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ to enhance nucleophilicity .

- Temperature control : Maintain 100°C for 24 hours to balance reactivity and side-product formation .

- Protecting groups : Introduce phthalimide early to shield reactive amines, followed by deprotection with hydrazine .

How does the 4-chlorophenethyl substituent influence biological activity compared to methyl or bromo analogs?

Q. Advanced

- Electron-withdrawing effects : The chloro group increases electrophilicity, enhancing interactions with enzyme active sites (e.g., acetylcholinesterase inhibition) .

- Comparative assays : In DPPH scavenging, N-(4-chlorophenyl)phthalimide (IC₅₀: 1.40 mg/mL) showed lower activity than methyl analogs (1.30 mg/mL), suggesting steric/electronic trade-offs .

- SAR studies : Replace chloro with bromo or methyl to probe steric vs. electronic contributions .

How can computational methods guide the design of phthalimide-based enzyme inhibitors?

Q. Advanced

- Docking simulations : Use software like AutoDock to predict binding modes with targets (e.g., sodium channels or cholinesterases) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant capacity .

- UV-vis spectral modeling : Compare theoretical and experimental spectra to validate substituent effects .

What protocols ensure reproducibility in enzyme inhibition assays for phthalimide derivatives?

Q. Basic

- Enzyme source : Use standardized cholinesterase (e.g., electric eel acetylcholinesterase) with galantamine as a positive control .

- Substrate kinetics : Monitor hydrolysis rates of acetylthiocholine iodide at 412 nm (Ellman’s method) .

- Data normalization : Express inhibition as % activity relative to control, with triplicate measurements .

How are photoredox catalysts applied in modifying phthalimide derivatives?

Q. Advanced

- Catalyst selection : Ru(bpy)₃²⁺ enables radical-mediated C–C bond formation under visible light, useful for alkylation .

- Mechanistic studies : Use EPR or transient absorption spectroscopy to detect radical intermediates during photocatalysis .

- Redox tuning : Modify phthalimide’s electron affinity to match photocatalyst redox potentials (e.g., E₁/2 = −1.0 to +1.5 V vs SCE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.